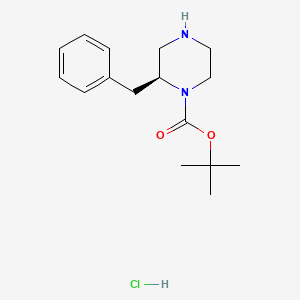
(S)-tert-Butyl 2-benzylpiperazine-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl 2-benzylpiperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C16H25ClN2O2 and its molecular weight is 312.838. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(S)-tert-Butyl 2-benzylpiperazine-1-carboxylate hydrochloride, a compound belonging to the piperazine family, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It consists of a piperazine ring substituted with a tert-butyl group and a benzyl moiety, which is crucial for its biological activity. The hydrochloride form enhances solubility, making it suitable for various pharmaceutical applications.
Antimicrobial Activity
Research indicates that piperazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (S)-tert-butyl 2-benzylpiperazine-1-carboxylate have shown effectiveness against Gram-positive bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | Target Bacteria | Activity |
|---|---|---|
| (S)-tert-Butyl 2-benzylpiperazine-1-carboxylate | MRSA | Effective |
| Similar derivatives | Various Gram-positive | Effective |
Anticancer Potential
Recent studies have highlighted the anticancer potential of piperazine derivatives. For example, modifications of the piperazine structure have led to compounds with notable antiproliferative effects against various cancer cell lines. Specifically, studies have reported IC50 values ranging from 19.9 to 75.3 µM for related compounds in human breast and ovarian cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 19.9 |
| MCF-7 (Breast) | 75.3 |
| COV318 (Ovarian) | 50.0 |
| OVCAR-3 (Ovarian) | 30.0 |
The mechanism by which (S)-tert-butyl 2-benzylpiperazine-1-carboxylate exerts its biological effects is primarily through modulation of specific enzyme activities and receptor interactions. For instance, studies have shown that related piperazine compounds act as reversible inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism . This inhibition can lead to increased levels of endocannabinoids, contributing to analgesic and anti-inflammatory effects.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that a related compound exhibited significant antibacterial activity against both standard and resistant strains of bacteria, reaffirming the importance of the piperazine moiety in antimicrobial action .
- Anticancer Activity : In a preclinical model, derivatives of piperazine were tested for their ability to inhibit tumor growth in pancreatic ductal adenocarcinoma with promising results showing an IC50 value of 9.28 µM .
- FAAH Inhibition : The compound was evaluated for its ability to inhibit FAAH, which plays a critical role in regulating pain and inflammation pathways. The findings indicated that modifications to the piperazine structure could enhance selectivity and potency against FAAH .
Propiedades
IUPAC Name |
tert-butyl (2S)-2-benzylpiperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-16(2,3)20-15(19)18-10-9-17-12-14(18)11-13-7-5-4-6-8-13;/h4-8,14,17H,9-12H2,1-3H3;1H/t14-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPDPNVRUPJZEL-UQKRIMTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1CC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662442 |
Source


|
| Record name | tert-Butyl (2S)-2-benzylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217455-87-2 |
Source


|
| Record name | tert-Butyl (2S)-2-benzylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














